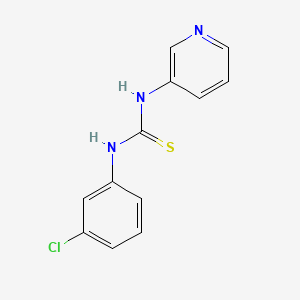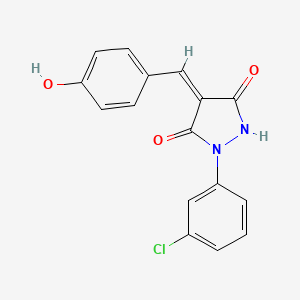
N-(3-chlorophenyl)-N'-3-pyridinylthiourea
Descripción general
Descripción
N-(3-chlorophenyl)-N'-3-pyridinylthiourea, also known as CPTU, is a chemical compound that belongs to the class of thiourea derivatives. It is a white crystalline powder that is sparingly soluble in water and soluble in organic solvents. CPTU has been extensively studied for its potential applications in various fields, including agriculture, medicine, and material science.
Mecanismo De Acción
The mechanism of action of N-(3-chlorophenyl)-N'-3-pyridinylthiourea is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as topoisomerases and kinases, which are involved in DNA replication and cell division. This leads to the disruption of cellular processes and ultimately cell death.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N'-3-pyridinylthiourea has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N-(3-chlorophenyl)-N'-3-pyridinylthiourea can induce apoptosis, inhibit cell proliferation, and modulate the expression of genes involved in cell cycle regulation and DNA repair. In vivo studies have shown that N-(3-chlorophenyl)-N'-3-pyridinylthiourea can inhibit tumor growth and prolong survival in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chlorophenyl)-N'-3-pyridinylthiourea has several advantages and limitations for use in laboratory experiments. One advantage is its high purity and stability, which allows for accurate and reproducible results. Another advantage is its low toxicity, which makes it safe for use in cell culture and animal studies. However, one limitation is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(3-chlorophenyl)-N'-3-pyridinylthiourea. One direction is the development of new synthetic methods for N-(3-chlorophenyl)-N'-3-pyridinylthiourea and its derivatives, which could lead to the discovery of new compounds with improved properties. Another direction is the investigation of the mechanism of action of N-(3-chlorophenyl)-N'-3-pyridinylthiourea, which could provide insights into its potential therapeutic applications. Additionally, further studies are needed to assess the safety and efficacy of N-(3-chlorophenyl)-N'-3-pyridinylthiourea in preclinical and clinical settings.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-N'-3-pyridinylthiourea has been studied for its potential applications in various scientific fields. In agriculture, N-(3-chlorophenyl)-N'-3-pyridinylthiourea has been shown to have herbicidal and fungicidal properties, making it a promising candidate for the development of new pesticides. In medicine, N-(3-chlorophenyl)-N'-3-pyridinylthiourea has been investigated for its anticancer, antiviral, and antibacterial activities. In material science, N-(3-chlorophenyl)-N'-3-pyridinylthiourea has been used as a ligand in the synthesis of metal complexes with potential applications in catalysis and materials science.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-pyridin-3-ylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3S/c13-9-3-1-4-10(7-9)15-12(17)16-11-5-2-6-14-8-11/h1-8H,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXONPLHZUKZUDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=S)NC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-pyridin-3-ylthiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B4736223.png)


![4-fluoro-N-({[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4736261.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4736269.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,6-dichlorobenzyl)-1-piperazinecarboxamide](/img/structure/B4736281.png)
![4-(5-{[1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4736287.png)
![1-{1-[3-(2-chlorophenoxy)propyl]-1H-indol-3-yl}ethanone](/img/structure/B4736292.png)
![N-ethyl-5-[(isopropylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B4736306.png)
![{2-[2-(ethylthio)-1H-benzimidazol-1-yl]ethyl}dimethylamine dihydrochloride](/img/structure/B4736332.png)
![3-(4-tert-butylphenyl)-N-[3-(4-methyl-1-piperazinyl)propyl]propanamide](/img/structure/B4736339.png)